
Atiprosin
Overview
Description
Atiprosin (C₂₀H₂₉N₃) is an antihypertensive agent developed through structural modifications of the vincamine alkaloid framework . Its synthesis involves stereoselective annulation strategies to construct fused piperazine rings, with the 4a,12b-trans isomer demonstrating at least 10-fold greater potency than the cis counterpart . This compound maleate (CAS 89303-63-9) is the clinically utilized salt form, approved for managing hypertension due to its vasodilatory and adrenergic modulation properties . The compound’s octahydro-pyrazino-pyrido-indole core enables selective interaction with cardiovascular targets, though its exact mechanism remains under investigation .
Preparation Methods
The synthesis of Atiprosin involves several steps, starting with the preparation of the core structure, which is a pyrazino[2’,3’:3,4]pyrido[1,2-a]indole. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized by introducing ethyl, isopropyl, and methyl groups at specific positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Atiprosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Receptor Activity Profile
Atiprosin exhibits significant activity as an alpha-1 adrenoceptor antagonist, with a pA2 value of 8.11. This potency is lower than that of prazosin (pA2 = 8.78) but higher than that of ketanserin (pA2 = 7.34) and indoramin (pA2 = 7.85) . Additionally, this compound demonstrates selectivity for alpha-1 over alpha-2 adrenoceptors, being over 100-fold less potent at the latter .
The compound also acts as a serotonin 5-HT2 receptor antagonist, although with lesser potency compared to ketanserin (pA2 this compound = 6.87; ketanserin = 8.61) . Furthermore, this compound shows notable histamine H1-antagonist activity (pA2 = 7.32), although it is less potent than its alpha-1 antagonist action .
Cardiovascular Research
Given its profile as an alpha-1 adrenoceptor antagonist, this compound has potential applications in cardiovascular medicine. Alpha-1 antagonists are commonly utilized to manage conditions such as hypertension and benign prostatic hyperplasia by promoting vasodilation and reducing peripheral resistance.
Psychopharmacology
The serotonin receptor antagonism exhibited by this compound suggests potential applications in psychopharmacology, particularly in the treatment of mood disorders or anxiety-related conditions. The modulation of serotonin pathways can influence mood regulation and anxiety levels.
Mechanism of Action
Atiprosin exerts its effects by selectively blocking alpha-1-adrenergic receptors. These receptors are found on the smooth muscle cells of blood vessels. By blocking these receptors, this compound prevents the action of neurotransmitters like norepinephrine, which normally cause blood vessels to constrict. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure . The molecular targets involved include the alpha-1-adrenergic receptors, and the pathways affected are those related to vasoconstriction and blood pressure regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Properties of Atiprosin and Structurally Related Antihypertensives
Compound | Molecular Formula | Indication | Isomerism Impact | Potency (Relative to this compound) |
---|---|---|---|---|
This compound | C₂₀H₂₉N₃ | Hypertension | Trans > Cis | 1x (Baseline) |
Atipamezole | C₁₄H₁₆N₂ | Hypertension | N/A | Not reported |
Atenolol | C₁₄H₂₂N₂O₃ | Hypertension | N/A | Lower (β-blocker class) |
Vincamine | C₂₁H₂₆N₂O₃ | Cerebral ischemia | N/A | Not applicable |
Structural Analogues :
- Atipamezole : Shares a piperazine-like framework but lacks the fused indole system, resulting in divergent receptor selectivity .
- Vincamine Derivatives : this compound’s precursor, vincamine, exhibits cerebral vasodilation but lacks systemic antihypertensive efficacy due to poor bioavailability .
Functional Analogues :
- Atenolol: A β₁-selective blocker with distinct mechanism (cardiac output reduction vs. This compound’s vasodilation). Atenolol’s polar hydroxyl group limits CNS penetration, whereas this compound’s lipophilic structure may enhance tissue distribution .
Pharmacological and Clinical Data Comparison
Key Findings :
- Isomer-Specific Potency : The trans isomer’s rigid conformation enhances binding to adrenergic receptors, explaining its superior efficacy .
- Safety : this compound’s cis isomer caused dose-limiting hypotension in rodent models, disqualifying it from clinical development .
Challenges :
- Isomer Separation : Chromatographic resolution of cis/trans isomers remains resource-intensive, necessitating asymmetric catalysis improvements .
Biological Activity
Atiprosin, also known as AY-28228, is a compound that has been studied for its pharmacological properties, particularly its activity as an antagonist at various receptor sites. This article provides a comprehensive overview of the biological activity of this compound, highlighting its receptor profiles, pharmacological effects, and relevant case studies.
Receptor Activity Profile
This compound exhibits significant activity as an alpha-adrenoceptor antagonist , with a potency (pA2) of 8.11. This potency is lower than that of prazosin (pA2 = 8.78) but greater than that of ketanserin (pA2 = 7.34) and indoramin (pA2 = 7.85) . The compound shows selectivity for alpha 1-adrenoceptors , being over 100-fold less potent at alpha 2-adrenoceptors (pA2 = 6.04).
In addition to its alpha-adrenoceptor antagonism, this compound also acts as a serotonin 5-HT2-receptor antagonist with a potency of pA2 = 6.87, although this is less potent compared to ketanserin (pA2 = 8.61). Furthermore, it displays histamine H1-antagonist activity (pA2 = 7.32), albeit with lower potency than its alpha 1-adrenoceptor antagonism .
Pharmacological Effects
The pharmacological implications of this compound's receptor activity are noteworthy:
- Alpha-Adrenoceptor Antagonism : The ability to block alpha 1-adrenoceptors can lead to vasodilation and reduced blood pressure, making this compound potentially useful in treating hypertension.
- Serotonin Receptor Antagonism : Its action on serotonin receptors may contribute to effects on mood and anxiety, although specific clinical applications in this area require further research.
- Histamine Antagonism : The histamine H1-antagonist properties suggest potential applications in allergy treatment or conditions involving histamine release.
Comparative Potency Table
Receptor Type | This compound pA2 | Ketanserin pA2 | Prazosin pA2 | Indoramin pA2 |
---|---|---|---|---|
Alpha 1-Adrenoceptor | 8.11 | 7.34 | 8.78 | 7.85 |
Alpha 2-Adrenoceptor | 6.04 | N/A | N/A | N/A |
Serotonin 5-HT2 | 6.87 | 8.61 | N/A | N/A |
Histamine H1 | 7.32 | >8.77 | N/A | >8.83 |
Case Studies and Research Findings
Research has explored the therapeutic potential of this compound in various contexts:
- Hypertension Management : In studies involving isolated tissues, this compound demonstrated effective antagonism of alpha-adrenoceptors leading to decreased vascular resistance . This suggests its potential use in managing hypertension.
- Anxiety Disorders : Given its serotonin receptor antagonism, further investigations are warranted to assess the efficacy of this compound in anxiety-related disorders.
- Allergic Reactions : Due to its H1-antagonist properties, this compound may offer benefits in treating allergic responses, though clinical trials would be necessary to confirm this application.
Q & A
Basic Research Questions
Q. What are the fundamental pharmacokinetic properties of Atiprosin that should be prioritized in early-phase preclinical studies?
Methodological Answer: Focus on parameters such as bioavailability, half-life, and tissue distribution using validated assays (e.g., HPLC-MS for plasma concentration analysis). Experimental designs should include dose-response studies in animal models, with strict adherence to protocols for sample collection timing and storage conditions to minimize variability. Ensure replication across at least three independent trials to establish consistency .
Q. How can researchers validate this compound’s mechanism of action using in vitro models?
Methodological Answer: Employ target-specific assays (e.g., receptor binding assays, enzyme inhibition tests) with appropriate controls (e.g., competitive inhibitors, knockout cell lines). Use dose-escalation studies to confirm dose-dependent effects and orthogonal methods (e.g., Western blotting for downstream signaling proteins) to cross-validate findings. Document all experimental conditions, including buffer composition and incubation times, to enable replication .
Q. What statistical approaches are recommended for analyzing this compound’s dose-efficacy relationships in animal studies?
Methodological Answer: Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/ED50 values. Account for inter-subject variability via mixed-effects models. Include power analysis during experimental design to ensure adequate sample sizes. Raw data should be archived in supplementary materials for transparency .
Advanced Research Questions
Q. How should researchers design studies to address conflicting reports on this compound’s off-target effects across different experimental systems?
Methodological Answer: Conduct comparative studies using identical experimental conditions (e.g., cell lines, dosing regimens) across labs. Employ high-throughput screening (HTS) to systematically assess off-target interactions. Use meta-analysis to synthesize existing data, highlighting variables like assay sensitivity or model-specific biases. Publish negative results to reduce publication bias .
Q. What strategies can resolve discrepancies between in silico predictions and empirical data for this compound’s metabolic pathways?
Methodological Answer: Validate computational models (e.g., molecular docking, QSAR) with in vitro cytochrome P450 inhibition assays and in vivo metabolite profiling (e.g., LC-MS/MS). Cross-reference results with human hepatocyte models to assess translational relevance. Document software parameters and version control to ensure reproducibility .
Q. How can researchers optimize experimental protocols to minimize batch-to-batch variability in this compound synthesis for pharmacological studies?
Methodological Answer: Standardize synthesis protocols using quality-controlled starting materials and real-time purity monitoring (e.g., NMR, HPLC). Implement blinded randomization in compound allocation during experiments. Archive batch records and provide detailed characterization data (e.g., spectral analysis) in supplementary materials .
Q. Data Interpretation and Reporting
Q. What frameworks are recommended for critically evaluating methodological limitations in this compound studies?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Post-publication, use tools like the Risk of Bias (RoB) assessment to identify flaws (e.g., confounding variables, small sample sizes). Encourage peer review by interdisciplinary teams to uncover overlooked biases .
Q. How should researchers structure manuscripts to highlight this compound’s novel contributions while addressing contradictory prior findings?
Methodological Answer: Use the Discussion section to contextualize results within existing literature. Employ tables to juxtapose key findings (e.g., efficacy metrics, model systems) and annotate discrepancies with potential explanations (e.g., methodological differences). Cite conflicting studies objectively and propose follow-up experiments to resolve ambiguities .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance when using animal models to study this compound’s long-term toxicity?
Methodological Answer: Adhere to ARRIVE guidelines for experimental reporting. Obtain approval from institutional animal care committees, specifying endpoints for humane termination. Include sham controls and blinding to reduce observer bias. Publish raw survival and histopathology data in open-access repositories .
Q. How can researchers enhance the reproducibility of this compound studies in multi-center collaborations?
Methodological Answer: Develop standardized protocols via consensus workshops (e.g., SOPs for dosing, sample processing). Use shared reference compounds and inter-lab calibration exercises. Implement data-sharing agreements and pre-register studies on platforms like Open Science Framework to align methodologies .
Properties
CAS No. |
89303-63-9 |
---|---|
Molecular Formula |
C20H29N3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1 |
InChI Key |
WXNVFYIBELASJW-AZUAARDMSA-N |
SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Isomeric SMILES |
CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.